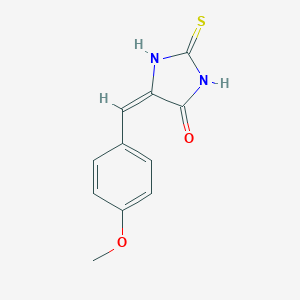
(5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thioxo group and an imidazolidinone ring, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone typically involves the reaction of 2-thioxo-4-imidazolidinone with 4-methoxybenzaldehyde. This reaction is often carried out under basic conditions, using a base such as potassium carbonate, and can be facilitated by microwave irradiation or conventional heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
(5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. For example, it can form hydrogen bonds with enzymes or receptors, modulating their activity. The thioxo group and imidazolidinone ring play crucial roles in these interactions, enabling the compound to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Shares a similar benzylidene group but differs in the thiazol-4-one ring structure.
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one: Contains a similar methoxybenzylidene group but has an iminothiazolidinone ring.
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Features a methoxybenzylidene group but with a cyclohexa-2,5-dien-1-one ring.
Uniqueness
(5E)-5-(4-methoxybenzylidene)-2-thioxo-4-imidazolidinone is unique due to its specific combination of the thioxo group and imidazolidinone ring, which confer distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28g/mol |
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16)/b9-6+ |
InChI Key |
XNQUYEHNKGAJNI-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


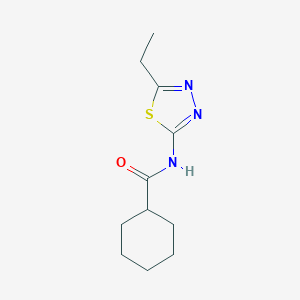
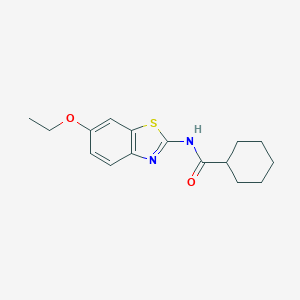
![Ethyl 4'-(nonyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B420659.png)
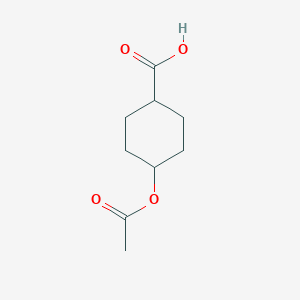
![N-[4-(dimethylamino)-2-nitrophenyl]acetamide](/img/structure/B420663.png)
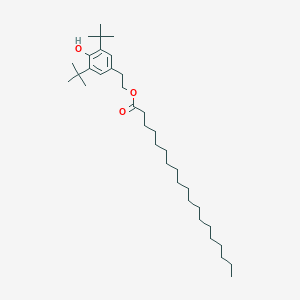
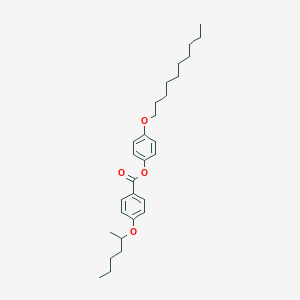
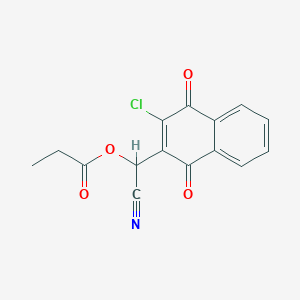
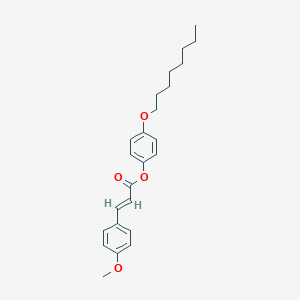
![2-Chloro-5-methylhexyl 4-[2-(4-{[(2-chloro-5-methylhexyl)oxy]carbonyl}phenyl)ethyl]benzoate](/img/structure/B420670.png)
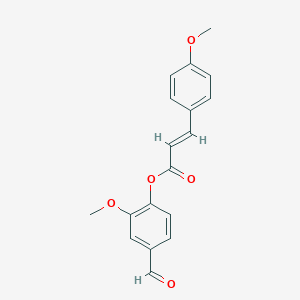
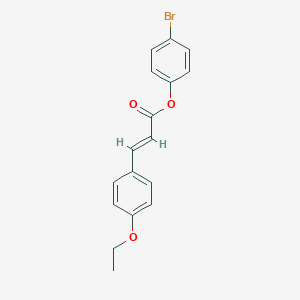
![4-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B420678.png)
![4'-[(4-CHLOROBENZENESULFONYL)OXY]-[1,1'-BIPHENYL]-4-YL 4-CHLOROBENZENE-1-SULFONATE](/img/structure/B420679.png)
